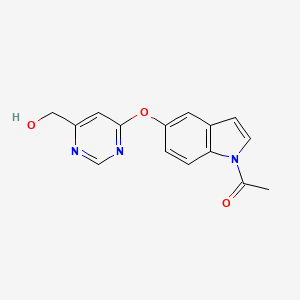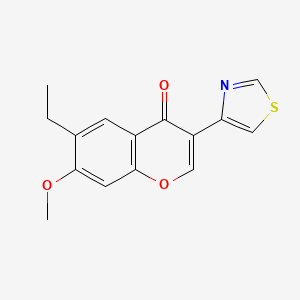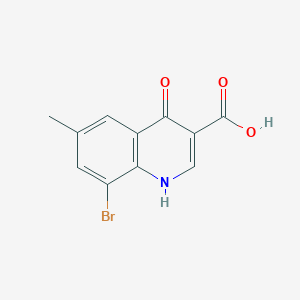
2-(Bromomethyl)naphthalene-4-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)naphthalene-4-acetic acid is an organic compound with the molecular formula C13H11BrO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a bromomethyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)naphthalene-4-acetic acid typically involves the bromination of naphthalene derivatives followed by carboxylation. One common method is the bromination of 2-methylnaphthalene using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The resulting 2-(bromomethyl)naphthalene is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes often incorporate purification steps such as recrystallization and chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)naphthalene-4-acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoic acids or other oxidized products.
Reduction Reactions: Reduction of the bromomethyl group can yield naphthylmethyl derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various naphthalene derivatives depending on the nucleophile used.
- Oxidation reactions produce naphthoic acids and other oxidized compounds.
- Reduction reactions result in naphthylmethyl derivatives.
Scientific Research Applications
2-(Bromomethyl)naphthalene-4-acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its bromomethyl group is a versatile functional group for further chemical modifications.
Biology: The compound can be used to study the effects of naphthalene derivatives on biological systems, including their interactions with enzymes and receptors.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)naphthalene-4-acetic acid depends on its chemical reactivity. The bromomethyl group is highly reactive and can undergo nucleophilic substitution, making it useful for modifying biological molecules. The compound can interact with molecular targets such as enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
2-Naphthaleneacetic acid: Similar structure but lacks the bromomethyl group, making it less reactive in substitution reactions.
2-(Chloromethyl)naphthalene: Similar reactivity but with a chlorine atom instead of bromine, leading to different reactivity and selectivity in chemical reactions.
2-Bromo-6-methoxynaphthalene: Contains a methoxy group, which can influence its chemical properties and reactivity.
Uniqueness: 2-(Bromomethyl)naphthalene-4-acetic acid is unique due to the presence of both the bromomethyl and acetic acid groups, providing a combination of reactivity and functionality that is valuable in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C13H11BrO2 |
|---|---|
Molecular Weight |
279.13 g/mol |
IUPAC Name |
2-[3-(bromomethyl)naphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C13H11BrO2/c14-8-9-5-10-3-1-2-4-12(10)11(6-9)7-13(15)16/h1-6H,7-8H2,(H,15,16) |
InChI Key |
AIRRJGQEHDCYSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2CC(=O)O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl (6-(aminomethyl)thieno[2,3-d]pyrimidin-4-yl)carbamate](/img/structure/B11842491.png)


![Imidazo[1,5-a]pyridine, 3-(2-methylphenyl)-1-(2-pyridinyl)-](/img/structure/B11842510.png)
![1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone](/img/structure/B11842516.png)

![8-[(3-Chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B11842528.png)

![11-piperidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B11842531.png)



